molecular formula C11H13BrO3 B8593764 Ethyl 2-(4-bromobenzyloxy)acetate

Ethyl 2-(4-bromobenzyloxy)acetate

Cat. No.: B8593764
M. Wt: 273.12 g/mol
InChI Key: WXOSVKWYGHMRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromobenzyloxy)acetate is an organic ester characterized by a 4-bromobenzyloxy group attached to an acetate backbone. This compound is synthesized via nucleophilic substitution, typically involving the reaction of a hydroxyl-containing precursor (e.g., 4-hydroxybenzaldehyde or phenol derivatives) with 4-bromobenzyl bromide in the presence of a base such as K₂CO₃ or Cs₂CO₃ . Its applications span pharmaceutical intermediates, ligand synthesis, and materials science .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-[(4-bromophenyl)methoxy]acetate

InChI

InChI=1S/C11H13BrO3/c1-2-15-11(13)8-14-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

WXOSVKWYGHMRIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the benzyloxy or phenoxy group significantly alters the compound’s properties. Below is a comparative analysis:

Compound Substituent Molecular Weight Synthesis Method Key Properties
Ethyl 2-(4-bromobenzyloxy)acetate 4-Bromo (Br) ~287.1 g/mol Reaction of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide and K₂CO₃ in acetone High electronegativity, steric bulk; used in phosphonamidate synthesis
Ethyl 2-(4-aminophenoxy)acetate 4-Amino (NH₂) 195.2 g/mol Alkylation of p-nitrophenol with ethyl bromoacetate, followed by Fe/NH₄Cl reduction Lower molecular weight; reddish-brown crystals, m.p. 56–58°C
Ethyl 2-(4-carbamimidoylphenoxy)acetate 4-Carbamimidoyl 236.3 g/mol Condensation of 4-hydroxybenzenecarboximidamide with ethyl chloroacetate Polar functional group; potential bioactivity due to amidine moiety
Ethyl 2-(4-methylbenzyloxy)acetate 4-Methyl (CH₃) ~238.3 g/mol Analogous alkylation using 4-methylbenzyl bromide Electron-donating group; increased lipophilicity
Ethyl 2-(4-methoxybenzyloxy)acetate 4-Methoxy (OCH₃) ~254.3 g/mol Reaction with 4-methoxybenzyl bromide Enhanced solubility in polar solvents; moderate electron-donating effect

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature stabilizes negative charges in intermediates, favoring reactions like nucleophilic substitutions. In contrast, methyl and methoxy groups enhance electron density on the aromatic ring .
  • Biological Activity: Bromine’s steric bulk and electronegativity improve binding affinity in enzyme inhibition studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.